An In-Depth Technical Guide on the Discovery and Isolation of 13-Dihydrocarminomycin
An In-Depth Technical Guide on the Discovery and Isolation of 13-Dihydrocarminomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dihydrocarminomycin is the principal metabolite of the anthracycline antibiotic Carminomycin, a potent anti-tumor agent. Understanding the discovery, isolation, and characterization of this metabolite is crucial for comprehending the pharmacology and metabolism of Carminomycin. This guide provides a comprehensive overview of the available scientific knowledge on 13-Dihydrocarminomycin, including its discovery in the context of Carminomycin metabolism, detailed experimental protocols for its analytical determination, and the enzymatic pathways likely responsible for its formation. Due to the limited publicly available data, this guide also highlights areas where further research is needed to fully elucidate the properties and significance of this metabolite.
Discovery and Scientific Context
13-Dihydrocarminomycin was identified as the major metabolite of Carminomycin, an antitumor antibiotic produced by Actinomadura carminata.[1] The discovery of this metabolite is intrinsically linked to the study of the biotransformation and metabolism of Carminomycin in biological systems. The metabolic reduction of the C-13 keto group of anthracyclines is a well-documented pathway, and the identification of 13-Dihydrocarminomycin was a direct result of investigations into the metabolic fate of its parent compound.
The primary mechanism for the formation of 13-Dihydrocarminomycin is the enzymatic reduction of the C-13 ketone on the Carminomycin molecule. This conversion is analogous to the metabolism of the structurally related and more extensively studied anthracycline, daunorubicin, which is metabolized to daunorubicinol by carbonyl reductases. While the specific enzyme responsible for the reduction of Carminomycin to 13-Dihydrocarminomycin has not been definitively characterized in the reviewed literature, it is highly probable that a similar aldo-keto reductase is involved.
Physicochemical Properties
While detailed experimental data for 13-Dihydrocarminomycin is scarce in publicly accessible literature, some fundamental properties can be compiled.
| Property | Value | Source |
| Chemical Name | (8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,6,8,11-tetrahydroxy-8-((S)-1-hydroxyethyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | MSDS |
| Molecular Formula | C26H29NO10 | [1] |
| Molecular Weight | 515.51 g/mol | [1] |
| CAS Number | 62182-86-9 | [1] |
Experimental Protocols
Analytical Determination of 13-Dihydrocarminomycin by High-Performance Liquid Chromatography (HPLC)
A key experimental protocol for the detection and quantification of 13-Dihydrocarminomycin involves HPLC with fluorescence detection. This method has been applied to determine the levels of both Carminomycin and its primary metabolite in blood plasma.
Instrumentation and Parameters:
| Parameter | Specification |
| Chromatograph | Spectro-Physics, model SP-8000 or equivalent |
| Column | Particyl Column 10/25 |
| Mobile Phase | Acetonitrile: 0.1 M H3PO4 (93:7 by volume) |
| Flow Rate | 2 ml/min |
| Detector | Fluorescent Detector |
| Excitation Wavelength (λex) | 492 nm |
| Emission Wavelength (λem) | 538 nm |
| Retention Time | 10.2 minutes |
Protocol:
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Sample Preparation: Blood plasma samples containing Carminomycin and its metabolites are processed to precipitate proteins and extract the compounds of interest. This typically involves solvent extraction and centrifugation.
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Injection: A defined volume of the prepared sample is injected into the HPLC system.
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Chromatographic Separation: The sample is passed through the Particyl Column, and the components are separated based on their affinity for the stationary and mobile phases.
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Detection: As the separated components elute from the column, they are detected by the fluorescent detector at the specified wavelengths.
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Quantification: The concentration of 13-Dihydrocarminomycin is determined by comparing the peak area of the analyte to that of a known standard.
Visualizations
Logical Workflow for the Discovery of 13-Dihydrocarminomycin
Caption: Logical workflow for the discovery of 13-Dihydrocarminomycin.
Proposed Enzymatic Conversion of Carminomycin
Caption: Proposed enzymatic conversion of Carminomycin.
Conclusion and Future Directions
13-Dihydrocarminomycin is a key metabolite in the biotransformation of the anti-cancer drug Carminomycin. While its existence and a method for its analytical determination are established, a significant gap remains in the publicly available scientific literature regarding its detailed discovery, preparative isolation, and comprehensive characterization. Future research should focus on:
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Identifying the original research paper that first described the isolation and identification of 13-Dihydrocarminomycin to provide a more complete historical and scientific context.
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Publishing detailed spectroscopic data , including 1H NMR, 13C NMR, and high-resolution mass spectrometry, to create a complete and verifiable profile of the molecule.
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Characterizing the specific enzyme(s) responsible for the conversion of Carminomycin to 13-Dihydrocarminomycin in humans and other relevant species.
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Investigating the pharmacological activity of purified 13-Dihydrocarminomycin to determine its contribution to the therapeutic and toxic effects of Carminomycin.
A deeper understanding of 13-Dihydrocarminomycin will undoubtedly contribute to a more complete picture of Carminomycin's mechanism of action and metabolism, potentially leading to improved therapeutic strategies and drug development efforts in the field of oncology.
